N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole moiety, a piperazine ring, and a thiophene carboxamide group
Mechanism of Action
Target of Action
Compounds containing the benzo[c][1,2,5]thiadiazole group are known to have strong electron-withdrawing ability . They have been extensively researched for use in photovoltaics or as fluorescent sensors . Therefore, the primary targets of these compounds could be electron-rich molecules or structures within cells.
Mode of Action
The interaction of these compounds with their targets could involve the transfer of electrons, given their electron-withdrawing nature . This could result in changes to the electronic properties of the target molecules or structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves multiple steps:
Formation of Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride.
Attachment of Piperazine: The benzo[c][1,2,5]thiadiazole core is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the piperazine derivative.
Introduction of Thiophene Carboxamide: The piperazine derivative is further reacted with thiophene-3-carboxylic acid under amide coupling conditions to form the final product.
Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups on the benzo[c][1,2,5]thiadiazole can be reduced to amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the benzo[c][1,2,5]thiadiazole moiety, which is known for its bioactivity. It could be investigated for potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. The piperazine ring is a common feature in many drugs, suggesting that this compound might interact with biological targets in a beneficial way.
Industry
Industrially, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electron transport.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzamide
- N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)furan-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity. This uniqueness could make it more suitable for specific applications in organic electronics or as a pharmacophore in drug development.
Properties
IUPAC Name |
N-[2-[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2.ClH/c24-17(14-3-10-26-12-14)19-4-5-22-6-8-23(9-7-22)18(25)13-1-2-15-16(11-13)21-27-20-15;/h1-3,10-12H,4-9H2,(H,19,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVTXPHIXHSUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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